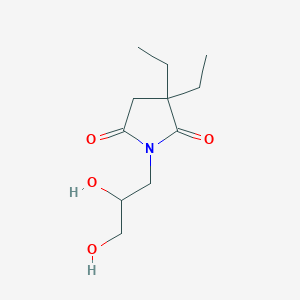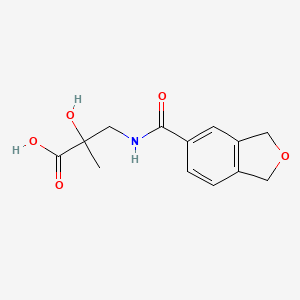
3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid, also known as DBcAMP, is a cyclic nucleotide analog that is widely used in scientific research to study cellular signaling pathways. DBcAMP is a potent activator of protein kinase A (PKA), which is an important regulator of cellular metabolism and growth.
Wirkmechanismus
3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid acts as a cyclic nucleotide analog that can activate PKA by binding to its regulatory subunits. This leads to the release of the catalytic subunits, which can then phosphorylate downstream targets. This compound can also activate other signaling pathways, such as the exchange protein activated by cAMP (EPAC) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. Some of these effects include:
- Induction of differentiation in certain cell types
- Inhibition of cell proliferation and survival in some cancer cell lines
- Modulation of ion channel activity and neurotransmitter release in neurons
- Regulation of insulin secretion and glucose metabolism in pancreatic beta cells
- Modulation of immune cell function and cytokine production
Vorteile Und Einschränkungen Für Laborexperimente
3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid has several advantages for lab experiments, including its potency and selectivity for PKA activation, its ability to penetrate cell membranes, and its stability in aqueous solutions. However, there are also some limitations to its use, such as its potential for off-target effects and its dependence on the specific experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid, including:
- Identification of new downstream targets of PKA and EPAC signaling pathways
- Development of more selective and potent analogs of this compound for specific experimental applications
- Investigation of the role of this compound in disease processes, such as cancer and diabetes
- Exploration of the potential therapeutic applications of this compound and related compounds
In conclusion, this compound is a valuable tool for studying cellular signaling pathways and has a wide range of scientific research applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well characterized, and there are several future directions for research on this compound.
Synthesemethoden
3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid can be synthesized by reacting 2,2-dimethyl-1,3-dioxane-4,6-dione with 2-amino-5-bromobenzofuran in the presence of sodium hydride. The resulting intermediate is then treated with hydroxylamine hydrochloride to form this compound. The synthesis of this compound is a multistep process that requires careful purification and characterization to ensure the purity and identity of the final product.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid is widely used in scientific research to study cellular signaling pathways, particularly those involving PKA. This compound can activate PKA by binding to its regulatory subunits, leading to the phosphorylation of downstream targets. This can result in a variety of cellular responses, including changes in gene expression, metabolism, and cell growth.
Eigenschaften
IUPAC Name |
3-(1,3-dihydro-2-benzofuran-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-13(18,12(16)17)7-14-11(15)8-2-3-9-5-19-6-10(9)4-8/h2-4,18H,5-7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMZJIUXJMXPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(COC2)C=C1)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

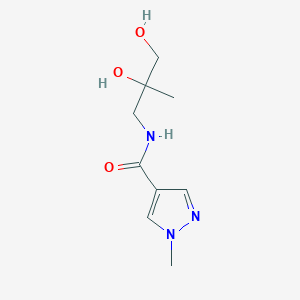

![[3-Methyl-2-[2-(1-methylpiperidin-2-yl)ethylsulfanyl]imidazol-4-yl]methanol](/img/structure/B7579151.png)
![3-[(4-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579158.png)
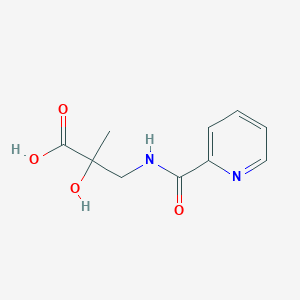
![3-[(3,5-Dimethylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579180.png)
![4-[[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7579187.png)
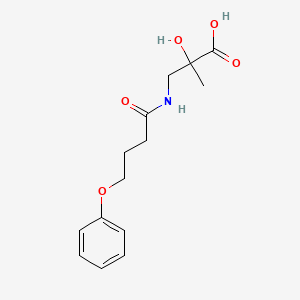
![3-[(2-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579200.png)

![3-[(3-Ethylthiophene-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579212.png)
![3-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579226.png)
![3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579233.png)
